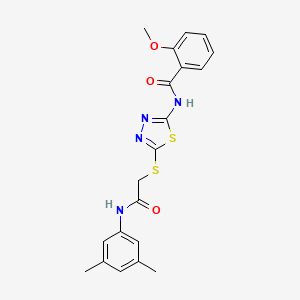

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that exhibits significant biological activity due to its structural characteristics. This article explores its biological mechanisms, relevant research findings, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structure contains several functional groups that contribute to its biological properties:

- Amide Group : Facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.

- Thiadiazole Ring : Known for various pharmacological activities, including antimicrobial and anticancer properties.

- Thioether Linkage : Influences reactivity and potential interactions with cellular components.

Research suggests that this compound may inhibit key signaling pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism .

Target Pathways

| Pathway | Role in Cell Regulation |

|---|---|

| PI3K | Promotes cell survival and growth |

| mTOR | Regulates cell growth and metabolism |

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives are known for their efficacy against various bacterial strains. Research indicates that compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The inhibition of the PI3K/mTOR pathway suggests potential anticancer activity. Thiadiazole derivatives have been linked to cytostatic effects in various cancer cell lines .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Thin-layer chromatography (TLC) for monitoring reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy for confirming product identity.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action:

Thiadiazole derivatives have demonstrated potent antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of critical molecular targets such as histone deacetylase and tyrosine kinases, which are essential for cancer cell proliferation and survival .

Case Studies:

A study evaluated a series of 1,3,4-thiadiazole derivatives for their antiproliferative effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. Compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 5.2 | Histone deacetylase inhibition |

| 2 | C6 | 4.8 | Tyrosine kinase inhibition |

| 3 | PC3 (Prostate) | 6.0 | Tubulin polymerization inhibition |

Antimicrobial Properties

Broad-Spectrum Activity:

Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. They often outperform standard antibiotics in specific assays .

Case Studies:

Research on a series of thiadiazole compounds showed comparable antimicrobial activity to ciprofloxacin against Gram-positive and Gram-negative bacteria. The derivatives were particularly effective against resistant strains .

| Compound | Microorganism | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|---|

| 1 | E. coli | 20 | Ciprofloxacin |

| 2 | S. aureus | 22 | Griseofulvin |

| 3 | C. albicans | 18 | Fluconazole |

Anti-Diabetic Activity

Inhibition of Enzymes:

Some thiadiazole derivatives have shown promising results as anti-diabetic agents by inhibiting α-glucosidase and other enzymes involved in carbohydrate metabolism .

Case Studies:

A study highlighted the synthesis of novel thiadiazole compounds that inhibited α-glucosidase with IC50 values significantly lower than those of standard anti-diabetic drugs .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 1 | α-glucosidase | 15.0 |

| 2 | Dipeptidyl peptidase IV (DPP-IV) | 12.5 |

Anti-Inflammatory Effects

Mechanism Insights:

Thiadiazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes and other inflammatory mediators .

Case Studies:

Research demonstrated that certain thiadiazole compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfide (-S-) bridge in the compound is susceptible to oxidation. Under controlled conditions, this yields sulfoxides or sulfones, depending on the oxidizing agent strength.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Sulfide → Sulfoxide | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivative | |

| Sulfide → Sulfone | mCPBA (2 eq.), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12h | Sulfone derivative |

Key Findings :

-

Oxidation to sulfone enhances electrophilicity, potentially improving binding to biological targets.

-

Over-oxidation risks decomposition; precise stoichiometry is critical.

Hydrolysis Reactions

The amide and methoxy groups undergo hydrolysis under acidic or basic conditions:

Amide Hydrolysis

Methoxy Demethylation

| Reagent | Conditions | Product |

|---|---|---|

| BBr<sub>3</sub> (1.2 eq.) | CH<sub>2</sub>Cl<sub>2</sub>, -78°C → RT, 4h | Phenolic derivative |

Mechanistic Insight :

-

BBr<sub>3</sub> cleaves the methoxy group via electrophilic attack, yielding a hydroxyl group .

-

Demethylation is pivotal for introducing hydrogen-bonding sites in drug design.

Nucleophilic Substitution

The thiadiazole ring and dimethylphenyl group participate in substitution reactions:

| Site | Reagent | Conditions | Product |

|---|---|---|---|

| Thiadiazole C-2 position | RNH<sub>2</sub> (amine) | DMF, 100°C, 12h | Amine-substituted thiadiazole |

| Dimethylphenyl ring | Br<sub>2</sub> (1 eq.) | FeBr<sub>3</sub>, CHCl<sub>3</sub>, RT, 2h | Brominated aromatic derivative |

Key Observations :

-

Bromination occurs para to methyl groups due to their activating effect .

-

Amine substitution at C-2 modifies electronic properties, impacting biological activity.

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

| Target Group | Reagent | Conditions | Product |

|---|---|---|---|

| Amide (CONH) | LiAlH<sub>4</sub> (2 eq.) | THF, 0°C → RT, 3h | Amine derivative |

| Ketone (C=O) | NaBH<sub>4</sub>, CeCl<sub>3</sub> | MeOH, RT, 1h | Alcohol intermediate |

Challenges :

-

Over-reduction of the thiadiazole ring may occur with strong reductants like LiAlH<sub>4</sub>.

Aromatic Electrophilic Substitution

The dimethylphenyl ring undergoes nitration and sulfonation:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1h | Nitro-substituted derivative |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | 50°C, 4h | Sulfonic acid derivative |

Regioselectivity :

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C, 12h | Biaryl derivative |

| Ullmann Coupling | CuI, L-Proline | DMSO, 120°C, 24h | N-Aryl product |

Applications :

Propiedades

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-14(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)15-6-4-5-7-16(15)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJOTYYQPOFWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.